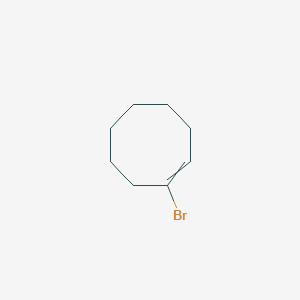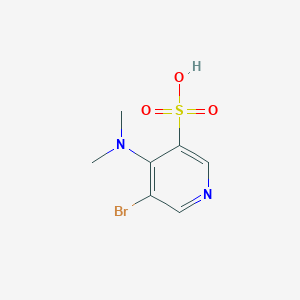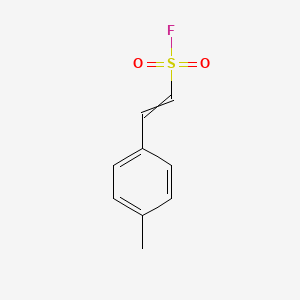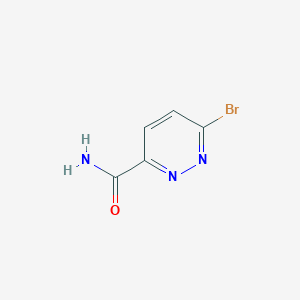
C15H11BrClNO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo and chloro substituent on the phenyl ring, along with a phenylprop-2-enamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-bromo-5-chloroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using advanced techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can be replaced by other nucleophiles.
Oxidation Reactions: The phenylprop-2-enamide moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are employed.
Major Products Formed
Substitution Reactions: Products include substituted phenylprop-2-enamides.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The bromo and chloro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The phenylprop-2-enamide moiety can interact with active sites of enzymes, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Bromo-5-chlorophenyl)acetamide
- N-(2-Bromo-5-chlorophenyl)benzamide
- N-(2-Bromo-5-chlorophenyl)-3-phenylpropionamide
Uniqueness
N-(2-Bromo-5-chlorophenyl)-3-phenylprop-2-enamide is unique due to the presence of both bromo and chloro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The phenylprop-2-enamide moiety also provides additional sites for chemical modifications, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H11BrClNO |
|---|---|
Molekulargewicht |
336.61 g/mol |
IUPAC-Name |
N-(2-bromo-5-chlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11BrClNO/c16-13-8-7-12(17)10-14(13)18-15(19)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19) |
InChI-Schlüssel |
RUIJPFQMMFRZMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(1,1,2,3,3,3-Hexafluoro-propoxy)-phenyl]-acrylic acid](/img/structure/B11823031.png)
![(3S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-17-[(2S)-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11823041.png)



![3-[4-(difluoromethoxy)-5-methoxy-2-nitrophenyl]prop-2-enoic acid](/img/structure/B11823077.png)

![Bis[3-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-1-yl] oxalate](/img/structure/B11823088.png)




